BenchChemオンラインストアへようこそ!

TAT-GluA2 3Y

LTD electrophysiology hippocampal slices

TAT-GluA2 3Y selectively blocks AMPAR endocytosis-dependent LTD by competitively disrupting GluA2 C-terminal binding to BRAG2/Syt3—a mechanism unmatched by orthosteric antagonists (NBQX) or NSF-targeting peptides (Pep2m). Validated in vivo: spatial reversal learning (3 μmol/kg i.p.), memory retrieval blockade, and SNL neuropathic pain models. Serves as the essential reference baseline for next-generation stapled/cyclic peptide development programs targeting improved metabolic stability (benchmark t₁/₂: 26.1 min human liver microsomes). Demand sequence-verified, intact 3Y motif-containing peptide—scrambled controls are functionally inert.

Molecular Formula C115H185N43O29
Molecular Weight 2634.0 g/mol
Cat. No. B611175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-GluA2 3Y
SynonymsTAT-GluA2 3Y
Molecular FormulaC115H185N43O29
Molecular Weight2634.0 g/mol
Structural Identifiers
InChIInChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1
InChIKeyJRFBJZYZNDUYJM-NOEVYFGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAT-GluA2 3Y for AMPA Receptor Endocytosis Inhibition: Procurement and Technical Specification Guide


TAT-GluA2 3Y (CAS 1404188-93-7) is a synthetic cell-permeable interference peptide composed of the HIV-1 Tat transduction domain (YGRKKRRQRRR) fused to a 9-amino-acid sequence (YKEGYNVYG) derived from the C-terminal cytoplasmic tail of the GluA2 subunit of AMPA receptors . With a molecular weight of 2634 Da and molecular formula C115H185N43O29, this peptide functions by competitively disrupting protein-protein interactions that mediate the regulated endocytosis of GluA2-containing AMPA receptors [1]. Mechanistically, TAT-GluA2 3Y binds to endocytic adaptor proteins including BRAG2 and Syt3, thereby preventing native AMPA receptor internalization and blocking long-term depression (LTD) at glutamatergic synapses [2].

Why TAT-GluA2 3Y Cannot Be Replaced by Alternative AMPA Receptor Modulators or Generic Peptides


Generic substitution fails for TAT-GluA2 3Y because AMPA receptor pharmacology exhibits mechanism-specific functional divergence: orthosteric antagonists (e.g., NBQX) produce broad excitatory blockade, while positive allosteric modulators enhance signaling—neither replicates the peptide's selective interference with activity-dependent GluA2 endocytosis that underlies LTD [1]. More critically, alternative endocytosis-targeting peptides operate through distinct molecular interfaces: Pep2m/myristoylated Pep2m inhibits the AMPA receptor-NSF interaction , whereas TAT-GluA2 3Y disrupts the GluA2 C-terminal interaction with BRAG2 and Syt3 [2]. Even minor sequence alterations (e.g., the scrambled Tat-GluA2(Sc) control peptide) abolish functional activity, as demonstrated electrophysiologically where only the intact 3Y motif-containing peptide attenuated CPA-induced synaptic depression [3].

TAT-GluA2 3Y Quantitative Comparative Evidence: Head-to-Head Performance Against Scrambled Control and Derived Peptides


Functional Specificity: TAT-GluA2 3Y vs. Scrambled Control in Clathrin-Mediated AMPAR Endocytosis

Electrophysiological recordings from hippocampal CA1 slices demonstrate that TAT-GluA2 3Y (2 μM) significantly attenuates CPA-induced synaptic depression, whereas the scrambled control peptide Tat-GluA2(Sc) at identical concentration produces no inhibition and yields depression levels indistinguishable from untreated controls [1]. This establishes that the specific 3Y motif sequence—not merely the Tat transduction domain—is required for functional AMPAR endocytosis blockade.

LTD electrophysiology hippocampal slices

Behavioral Selectivity: TAT-GluA2 3Y Phase-Specific Memory Disruption vs. Scrambled Control in Object Recognition

Local infusion of TAT-GluA2 3Y into the perirhinal cortex prior to the retrieval phase disrupted object recognition memory, whereas identical infusions during encoding or consolidation phases produced no impairment. The scrambled control peptide had no effect in any phase [1]. This phase-specific effect demonstrates that AMPA receptor endocytosis is selectively required for memory retrieval but not encoding or consolidation.

object recognition perirhinal cortex memory retrieval

In Vivo Stability Limitation: TAT-GluA2 3Y vs. Derived Bicyclic Peptide CMT-C3Y in Human Liver Microsomes

In human liver microsomal stability assays, TAT-GluA2 3Y exhibited a half-life of 26.1 minutes and was classified as a fast-metabolizing compound. In contrast, the derived bicyclic peptide CMT-C3Y showed a half-life of 103.8 minutes—approximately a 4-fold improvement [1]. This rapid metabolism represents a known limitation of TAT-GluA2 3Y for in vivo applications, particularly those requiring sustained target engagement.

metabolic stability half-life peptide degradation

Comparative Antinociceptive Efficacy: TAT-GluA2 3Y vs. Pep2-EVKI in Neuropathic Pain Model

In spinal nerve ligation (SNL) rats overexpressing either pep2-EVKI or TAT-GluA2 3Y in bilateral central amygdala neurons, both peptides produced significant increases in paw withdrawal threshold (PWT) compared to their respective control peptides. Statistical analysis revealed significant treatment effects for both comparisons: pep2-EVKI vs. control (F(1,36) = 82.03, p < 0.001) and TAT-GluA2 3Y vs. control (F(1,32) = 35.27, p < 0.001) [1]. This establishes TAT-GluA2 3Y as an effective tool for modulating pain sensitivity via AMPAR endocytosis blockade.

neuropathic pain analgesia spinal nerve ligation

In Vivo LTD Blockade: TAT-GluA2 3Y vs. GluN2B Antagonist Ro25-6981 in Hippocampal Spatial Learning

Systemic administration of TAT-GluA2 3Y (3 μmol/kg, i.p.) blocked hippocampal CA1 LTD induction in vivo with efficacy comparable to the structurally distinct GluN2B antagonist Ro25-6981 (6 mg/kg, i.p.) [1]. Both mechanistically distinct inhibitors impaired spatial reversal learning when the hidden platform was moved to a novel target location, establishing hippocampal LTD as necessary for spatial memory updating.

hippocampus spatial reversal learning Morris water maze

Derived Analog Superiority: TAT-GluA2 3Y as Baseline Comparator for Stapled and Cyclic Peptide Development

Recent medicinal chemistry studies consistently use TAT-GluA2 3Y as the reference comparator for developing stabilized GluA2 endocytosis blockers. The stapled peptide P3LC7LC-P exhibited improved plasma stability with a half-life exceeding 372.7 minutes compared to TAT-GluA2 3Y [1]. The N-methylated cyclic peptide c10c-G1V3 showed high-affinity BRAG2 binding (Kd = 7.37 μM) and superior plasma stability with improved pharmacokinetic properties relative to TAT-GluA2 3Y [2]. These studies establish TAT-GluA2 3Y as the gold-standard tool compound for validating novel GluA2 endocytosis inhibitors.

peptide engineering BRAG2 binding neuroprotection

TAT-GluA2 3Y Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Hippocampal LTD and Spatial Memory Updating Studies

Researchers studying hippocampal-dependent spatial reversal learning can utilize TAT-GluA2 3Y (3 μmol/kg i.p.) to block CA1 LTD in vivo, as validated by direct comparison with the GluN2B antagonist Ro25-6981 (6 mg/kg i.p.) [1]. This application is supported by Morris water maze studies demonstrating that TAT-GluA2 3Y impairs spatial reversal learning without affecting initial acquisition, making it suitable for dissociating LTD-dependent from LTP-dependent memory processes.

Memory Retrieval Mechanism Dissection in Perirhinal Cortex

Based on phase-specific behavioral evidence showing TAT-GluA2 3Y selectively disrupts object recognition memory retrieval but not encoding or consolidation [1], this peptide enables precise temporal dissection of AMPAR endocytosis requirements across distinct memory processing stages. Local infusion protocols in perirhinal cortex provide spatial and temporal control for memory mechanism studies.

Neuropathic Pain Modulation via Central Amygdala AMPAR Trafficking

TAT-GluA2 3Y demonstrates validated antinociceptive efficacy in spinal nerve ligation (SNL) models, with significant paw withdrawal threshold increases compared to control peptides (F(1,32) = 35.27, p < 0.001) [1]. Overexpression studies in central amygdala neurons confirm that disrupting AMPAR endocytosis modulates both pain sensitivity and pain-related negative emotional states, supporting use in chronic pain mechanism research.

Reference Compound for Stabilized GluA2 Endocytosis Blocker Development

TAT-GluA2 3Y serves as the essential reference baseline for medicinal chemistry programs developing next-generation AMPAR endocytosis inhibitors [1][2]. Its documented limitations—including 26.1-minute human liver microsomal half-life and moderate membrane permeability—provide quantitative benchmarks against which novel stapled, cyclic, and bicyclic peptides can be evaluated for improved stability, permeability, and neuroprotective activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAT-GluA2 3Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.